molecular formula C14H14N2O2S B3920366 N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide

N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide

Cat. No. B3920366
M. Wt: 274.34 g/mol
InChI Key: LOSNIAHASJMVBY-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide, commonly known as FMAH, is a compound that has garnered significant attention in the field of scientific research. FMAH is a hydrazide derivative that has been synthesized through various methods to study its mechanism of action and its potential applications in the field of biochemistry and physiology.

Mechanism of Action

FMAH has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. FMAH achieves this inhibition by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects:
FMAH has been found to have significant anti-inflammatory effects in various animal models. It has been shown to reduce inflammation in the lungs, kidneys, and joints. FMAH has also been found to have significant analgesic effects and has been used to study the role of pain in various diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using FMAH in lab experiments is its potent anti-inflammatory properties, making it an excellent tool for studying the role of inflammation in various diseases. However, one of the limitations of using FMAH is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on FMAH. One potential area of research is the development of new derivatives of FMAH with improved potency and reduced toxicity. Another potential area of research is the study of FMAH in combination with other anti-inflammatory agents to enhance its efficacy. Additionally, more research is needed to study the potential applications of FMAH in the treatment of various diseases.
Conclusion:
In conclusion, FMAH is a compound that has significant potential in the field of scientific research. Its anti-inflammatory properties make it an excellent tool for studying the role of inflammation in various diseases. However, more research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.

Scientific Research Applications

FMAH has been used extensively in scientific research to study its potential applications in the field of biochemistry and physiology. It has been found to have significant anti-inflammatory properties and has been used to study the role of inflammation in various diseases such as cancer, arthritis, and cardiovascular disease.

properties

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-11-4-6-13(7-5-11)19-10-14(17)16-15-9-12-3-2-8-18-12/h2-9H,10H2,1H3,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOSNIAHASJMVBY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NN=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198143
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(2-furylmethylene)-2-[(4-methylphenyl)thio]acetohydrazide

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